molecular formula C7H8FNO2S B1586095 3-Fluoro-4-methylbenzenesulfonamide CAS No. 329909-29-7

3-Fluoro-4-methylbenzenesulfonamide

Cat. No. B1586095
M. Wt: 189.21 g/mol
InChI Key: IJEDLYZMLJORCY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methylbenzenesulfonamide can be represented by the SMILES string Cc1ccc(cc1F)S(N)(=O)=O . This indicates that the compound consists of a benzene ring with a methyl group (CH3) and a fluorine atom (F) attached, along with a sulfonamide group (S(N)(=O)=O).


Physical And Chemical Properties Analysis

3-Fluoro-4-methylbenzenesulfonamide is a solid substance . Its melting point is reported to be between 130-134 °C . More detailed physical and chemical properties may require additional experimental data or resources .

Scientific Research Applications

  • Summary of the Application: The compound 3-fluoro-4-methylbenzonitrile, which is structurally similar to 3-Fluoro-4-methylbenzenesulfonamide, has been studied for its potential applications in non-linear optics . Non-linear optics is a field of physics that studies the interaction of light with matter under conditions such that the response of the material is non-linear.
  • Methods of Application or Experimental Procedures: The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . The optimized molecular geometry, mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability and the first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile were predicted .
  • Results or Outcomes: The observed HOMO-LUMO energy gap offers the evidence for the presence of intermolecular interactions in the compound . First order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .
  • Chemical Synthesis: 3-Fluoro-4-methylbenzenesulfonamide is often used as a building block in chemical synthesis . It can be used to synthesize a variety of other compounds, which could have a wide range of applications in different scientific fields .

  • Safety Precautions: It’s important to note that 3-Fluoro-4-methylbenzenesulfonamide can cause severe skin burns and eye damage . Therefore, proper safety precautions, such as wearing a dust mask type N95 (US), eyeshields, and gloves, should be taken when handling this compound .

  • Chemical Synthesis: 3-Fluoro-4-methylbenzenesulfonamide is often used as a building block in chemical synthesis . It can be used to synthesize a variety of other compounds, which could have a wide range of applications in different scientific fields .

  • Safety Precautions: It’s important to note that 3-Fluoro-4-methylbenzenesulfonamide can cause severe skin burns and eye damage . Therefore, proper safety precautions, such as wearing a dust mask type N95 (US), eyeshields, and gloves, should be taken when handling this compound .

Safety And Hazards

3-Fluoro-4-methylbenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

3-fluoro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEDLYZMLJORCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366430
Record name 3-Fluoro-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylbenzenesulfonamide

CAS RN

329909-29-7
Record name 3-Fluoro-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To ˜20 mL of liquid ammonia at −78° C. was added 2.1 g (10 mmol) of 3-fluoro-4-methyl benzenesulfonyl chloride. The excess ammonia was then naturally evaporated to dryness overnight at room temperature. The crude sulfonamide was partitioned methylene chloride (100 mL) and water (100 mL). The aqueous phase was further extracted with methylene chloride. The combined organic extracts were dried over anhydrous sodium sulfate. Evaporation of the solvents afforded 1.9 g of 3-fluoro-4-methylbenzenesulfonamide as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Deng, H O'Keefe, CP Davie, KE Lind… - Journal of medicinal …, 2012 - ACS Publications
The metalloprotease ADAMTS-5 is considered a potential target for the treatment of osteoarthritis. To identify selective inhibitors of ADAMTS-5, we employed encoded library technology …
Number of citations: 145 pubs.acs.org
W Chen, YL Zhang, HJ Li, X Nan, Y Liu, YC Wu - Synthesis, 2019 - thieme-connect.com
N-Sulfonyl- and N-acylpyrroles were synthesized via olefin ring-closing metathesis of diallylamines and in situ oxidative aromatization in the presence of the ruthenium Grubbs catalyst …
Number of citations: 7 www.thieme-connect.com
SL Johnson, LH Chen, E Barile, A Emdadi… - Bioorganic & medicinal …, 2009 - Elsevier
We report on the identification of a novel small molecule inhibitor of anthrax lethal factor using a high-throughput screening approach. Guided by molecular docking studies, we carried …
Number of citations: 35 www.sciencedirect.com
J Zhou, Y Zhang, YW Cui, ZM Li, HR Song… - Journal of Asian …, 2011 - Taylor & Francis
Two series of novel benzoimidazole sulfonamides as combretastatin A-4 analogs were synthesized. The cytotoxicities of the title compounds were evaluated against five different cancer …
Number of citations: 5 www.tandfonline.com

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